N-Biotinyl-6-aminohexanoic acid

Biotinylation Protein Labeling Steric Hindrance

Intracellular probe synthesis demands membrane-permeable biotinylation reagents; charged derivatives fail this requirement. N-Biotinyl-6-aminohexanoic acid (Biotin-X) features an uncharged alkyl spacer with terminal carboxylic acid, enabling direct synthesis of cell-permeable activity-based probes. • 22.4 Å spacer maximizes streptavidin pull-down yields for sterically hindered complexes. • DMSO-soluble; ≥98% HPLC purity supports hydrophobic drug candidate biotinylation. • -20°C storage, stable ≥2 years. Ambient shipping; non-hazardous.

Molecular Formula C16H27N3O4S
Molecular Weight 357.5 g/mol
CAS No. 72040-64-3
Cat. No. B016541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Biotinyl-6-aminohexanoic acid
CAS72040-64-3
Synonyms6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]hexanoic Acid;  6-[(Biotinyl)amino]hexanoic acid;  Biotin X; 
Molecular FormulaC16H27N3O4S
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)O)NC(=O)N2
InChIInChI=1S/C16H27N3O4S/c20-13(17-9-5-1-2-8-14(21)22)7-4-3-6-12-15-11(10-24-12)18-16(23)19-15/h11-12,15H,1-10H2,(H,17,20)(H,21,22)(H2,18,19,23)/t11-,12-,15-/m0/s1
InChIKeyCMUGHZFPFWNUQT-HUBLWGQQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-X (Biotin-LC) Free Acid Overview


6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid, commonly known as Biotin-X or Biotin-LC (Long Chain), is a biotin derivative featuring a 6-aminohexanoic acid spacer arm . This compound, with a molecular weight of 357.47 g/mol and a purity standard of ≥97-98% by HPLC, is a primary building block for bioconjugation, serving as an intermediate for synthesizing amine-reactive probes [1]. Its defining structural feature is the uncharged, alkyl-chain spacer, which separates the high-affinity biotin moiety from the terminal carboxylic acid group, enabling its use in creating reagents with specific spatial and permeability characteristics .

Workflow: Bioconjugation intermediate synthesis
Selection logic: Requires uncharged spacer for permeability
Use context: Intracellular probe design & sterically demanding capture

Why Generic Biotin Fails: Biotin-X Differentiation


Selecting a biotinylation reagent requires precise control over spacer arm length, charge, and solubility to ensure experimental success. Unmodified Biotin (Vitamin B7) and many of its derivatives cannot be simply interchanged with 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid (Biotin-LC Free Acid) without compromising critical assay parameters. As a foundational intermediate, this compound's unique 6-carbon spacer and uncharged free acid terminus provide a distinct combination of properties—specifically, membrane permeability and extended reach to the biotin-binding pocket—that are lost when substituting with shorter or charged analogs. This guide quantifies these key differentiators to inform procurement decisions for applications ranging from intracellular probe synthesis to sterically demanding surface immobilization .

Property Biotin-X Free Acid Substitute Risk
Spacer Reach Extended 6-carbon chain Shorter spacers may limit streptavidin pocket access
Charge State Uncharged alkyl spacer Charged analogs cannot passively diffuse across membranes
Solvent Compatibility Soluble in DMSO PEG-based linkers may not dissolve hydrophobic payloads

Biotin-X Procurement Evidence Guide


Spacer Arm Length Advantage Over Unmodified Biotin

The compound's 6-aminohexanoic acid spacer provides a quantifiable increase in reach compared to the standard biotin valeric acid chain. The total extended length of a derivative from this compound (NHS-LC-Biotin) is 22.4 Å . In contrast, the unmodified Biotin-NHS ester provides a shorter spacer arm of only 13.5 Å [1]. This 8.9 Å difference directly translates to reduced steric hindrance when binding biotinylated macromolecules to the deep binding pockets of avidin or streptavidin, a requirement for efficient capture and detection in complex biological matrices.

Spacer Arm Reach
Cross-study comparable
22.4 Å vs 13.5 Å
Supports reduced steric hindrance for binding
For NHS ester derivative; context-dependent
Biotinylation Protein Labeling Steric Hindrance

Uncharged Spacer Enables Membrane Permeability

The alkyl-chain spacer of 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid and its derivatives is uncharged, a key structural feature enabling passive diffusion across cell membranes for intracellular labeling applications . This property is in direct contrast to charged analogs like Sulfo-NHS-LC-Biotin. While Sulfo-NHS-LC-Biotin offers improved water solubility, its charged sulfonate group renders it membrane-impermeable, restricting its use to cell surface or extracellular protein labeling .

Membrane Permeability
Class-level inference
Permeable vs Impermeable
Intracellular labeling workflow selection context
Sulfo-analogs are membrane-impermeable
Intracellular Labeling Cell Biology Small Molecule Probes

DMSO Solubility for Hydrophobic Conjugates

Consistent with its hydrophobic alkyl spacer, the compound demonstrates a distinct solubility profile, being soluble in organic solvents like DMSO and DMF but with limited aqueous solubility . This is a direct consequence of the uncharged, hydrophobic spacer arm. This contrasts with water-soluble biotin derivatives like Biotin-PEG-amine, where the hydrophilic PEG linker imparts high aqueous solubility. The DMSO solubility of Biotin-LC is advantageous for preparing concentrated stock solutions of hydrophobic drug candidates or probes prior to conjugation, ensuring the biotin tag can be introduced without premature precipitation.

Solubility Profile
Class-level inference
DMSO / DMF Soluble
Supports conjugation of hydrophobic small molecules
Limited aqueous solubility; data to verify
Bioconjugation Sample Preparation Small Molecule Chemistry

Purity and Stability Specifications

Procurement from reputable vendors guarantees a consistent, high-purity starting material. Commercially available 6-[5-(2-Oxo-Hexahydro-Thieno[3,4-D]Imidazol-4-Yl)-Pentanoylamino]-Hexanoic Acid is routinely supplied with a purity of ≥97-98% as determined by HPLC . This high purity is essential for downstream applications, as impurities in the biotinylation reagent can lead to inefficient labeling or side reactions. Furthermore, the compound demonstrates validated long-term stability of at least 2 years when stored at -20°C as a solid powder, ensuring reliable performance over time .

Purity & Stability
Supporting evidence
≥97% purity
Supports batch-to-batch reproducibility review
Specification review; -20°C storage context
Quality Control Bioconjugation Reproducibility

Biotin-X Optimal Application Scenarios


Membrane-Permeable ABP Synthesis

This compound is the preferred starting material for synthesizing activity-based probes (ABPs) designed for live-cell, intracellular target engagement. Its uncharged alkyl spacer and terminal carboxylic acid group facilitate the creation of membrane-permeable probes, enabling the study of enzyme activity within the native cellular environment. This application is directly enabled by the permeability evidence presented in Section 3 [1].

Biotinylation of Sterically Hindered Proteins

When purifying large protein complexes or proteins with known steric hindrance near their active or binding sites, derivatives of this compound are superior. The 22.4 Å spacer arm provides the necessary reach to ensure the biotin moiety can access the deep binding pocket of streptavidin resins, thereby maximizing yield in pull-down assays. This is a direct consequence of the quantified spacer length advantage detailed in Section 3 .

Conjugation of Hydrophobic Small Molecules

In drug discovery, where small molecule candidates are often hydrophobic, this compound offers a compatible chemical handle. Its solubility in DMSO allows for the preparation of concentrated stock solutions of biotinylated drug candidates, which can then be diluted into aqueous assay buffers without precipitating the target molecule. This workflow is supported by the solubility evidence provided in Section 3 .

Biotinylated Peptides for ELISA & SPR

This reagent is widely used to introduce a C-terminal biotin tag during solid-phase peptide synthesis. The resulting biotinylated peptides are used in ELISA and surface plasmon resonance (SPR) assays, where the extended spacer ensures the peptide is presented optimally for antibody or receptor binding, minimizing steric interference from the biotin-streptavidin interaction. This application leverages the high purity and spacer length advantages outlined in Section 3 .

Application
Selection Property
Validation Focus
Membrane-permeable ABP synthesis
Uncharged alkyl spacer
Live-cell intracellular target engagement
Sterically hindered protein pull-down
Extended 6-carbon spacer arm
Streptavidin binding efficiency review
Hydrophobic small molecule biotinylation
DMSO solubility profile
Conjugation workflow compatibility
Biotinylated peptide synthesis (ELISA/SPR)
High purity and spacer length
Ligand presentation optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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